molecular formula C8H11NO2 B11767467 4-Isopropyl-1H-pyrrole-2-carboxylic Acid

4-Isopropyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B11767467
M. Wt: 153.18 g/mol
InChI Key: FGRVVXIXWZZBCX-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-pyrrole-2-carboxylic Acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of an isopropyl group at the fourth position and a carboxylic acid group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-pyrrole-2-carboxylic Acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with isopropylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups, making it a versatile method for synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper(II) catalysts and air are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylates and carboxamides.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: N-substituted pyrroles.

Scientific Research Applications

4-Isopropyl-1H-pyrrole-2-carboxylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic Acid: A closely related compound with similar chemical properties but lacking the isopropyl group.

    Indole-2-carboxylic Acid: Another heterocyclic compound with a similar carboxylic acid group but a different ring structure.

Uniqueness

4-Isopropyl-1H-pyrrole-2-carboxylic Acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-propan-2-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h3-5,9H,1-2H3,(H,10,11)

InChI Key

FGRVVXIXWZZBCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC(=C1)C(=O)O

Origin of Product

United States

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